molecular formula C25H23ClN6O6 B12761054 N-(4-Chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)-4-morpholineacetamide CAS No. 102996-76-9

N-(4-Chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)-4-morpholineacetamide

Cat. No.: B12761054
CAS No.: 102996-76-9
M. Wt: 538.9 g/mol
InChI Key: YZYFAIZOCRJYNJ-XLVZBRSZSA-N
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Description

4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a chloro-substituted phenyl group, and a dinitrophenyl hydrazone moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-2-formylphenylmethylamine and 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with morpholine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its ability to interact with specific biological targets, potentially leading to new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Shares the dinitrophenyl hydrazone moiety but differs in the core structure.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a morpholine ring.

Uniqueness

4-Morpholineacetamide, N-(4-chloro-2-(((2,4-dinitrophenyl)hydrazono)phenylmethyl)phenyl)- is unique due to its combination of a morpholine ring and a dinitrophenyl hydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

102996-76-9

Molecular Formula

C25H23ClN6O6

Molecular Weight

538.9 g/mol

IUPAC Name

N-[4-chloro-2-[(E)-N-(2,4-dinitroanilino)-C-phenylcarbonimidoyl]phenyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C25H23ClN6O6/c26-18-6-8-21(27-24(33)16-30-10-12-38-13-11-30)20(14-18)25(17-4-2-1-3-5-17)29-28-22-9-7-19(31(34)35)15-23(22)32(36)37/h1-9,14-15,28H,10-13,16H2,(H,27,33)/b29-25+

InChI Key

YZYFAIZOCRJYNJ-XLVZBRSZSA-N

Isomeric SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=CC=CC=C4

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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